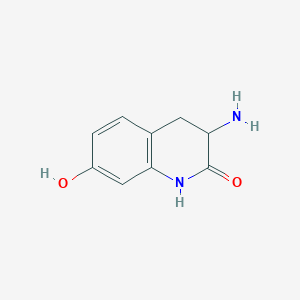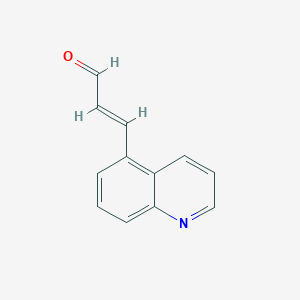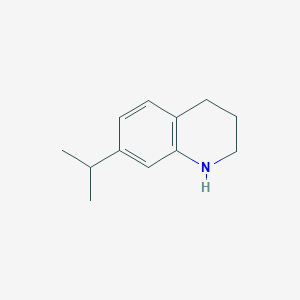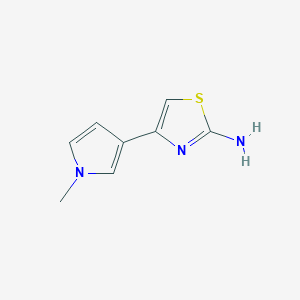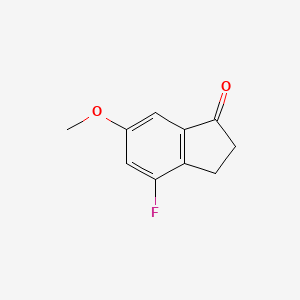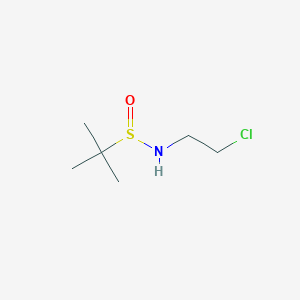
N-(2-chloroethyl)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloroethyl)-2-methylpropane-2-sulfinamide is an organic compound that contains a sulfinamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-2-methylpropane-2-sulfinamide typically involves the reaction of 2-chloroethylamine with 2-methylpropane-2-sulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloroethyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The sulfinamide group can be oxidized to sulfonamide under the influence of strong oxidizing agents.
Reduction Reactions: The sulfinamide group can be reduced to sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMS
Properties
Molecular Formula |
C6H14ClNOS |
|---|---|
Molecular Weight |
183.70 g/mol |
IUPAC Name |
N-(2-chloroethyl)-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C6H14ClNOS/c1-6(2,3)10(9)8-5-4-7/h8H,4-5H2,1-3H3 |
InChI Key |
CEYQJSNCWIIRKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


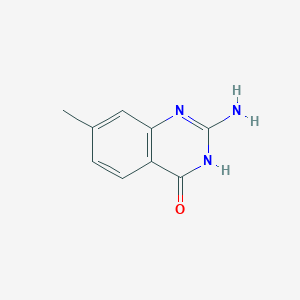
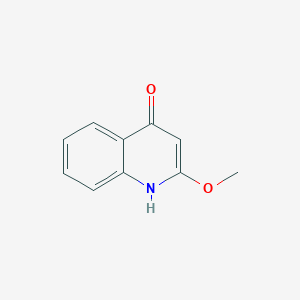
![4-Methoxy-2-methylthieno[3,2-d]pyrimidine](/img/structure/B15071067.png)
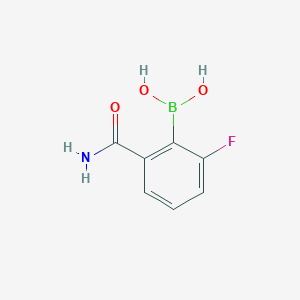
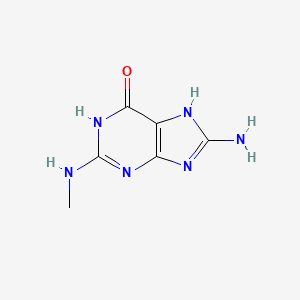
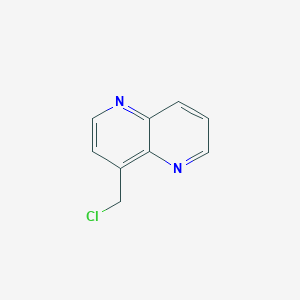
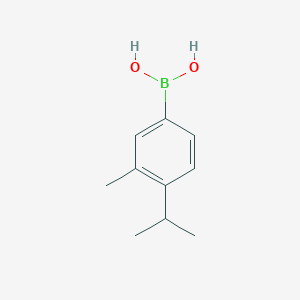
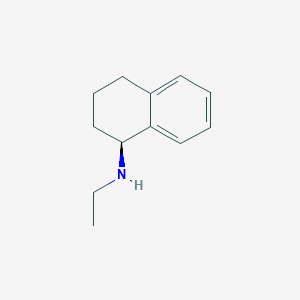
![4-Hydroxy-7-methyl-1-azaspiro[4.5]dec-3-en-2-one](/img/structure/B15071103.png)
